molecular formula C16H16F3N3O6 B571057 H-Asn-amc tfa CAS No. 115047-90-0

H-Asn-amc tfa

Cat. No.: B571057
CAS No.: 115047-90-0
M. Wt: 403.314
InChI Key: YRIWCIJNFHPHDB-PPHPATTJSA-N
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Future Directions

Asparaginase treatment is a mainstay in contemporary treatment of acute lymphoblastic leukemia (ALL), but substantial asparaginase-related toxicity may lead to jeopardized protocol compliance and compromises survival . A PASylated Erwinia asparaginase is currently in the pre-clinical pipeline for Jazz pharmaceuticals, offering hope for a long-acting Erwinia asparaginase in the future . Another possible strategy to overcome issues with hypersensitivity that has shown promise is encapsulation of L-asparaginase in donor-derived erythrocytes (eryaspase) .

Chemical Reactions Analysis

Types of Reactions

H-Asn-amc tfa undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed using appropriate reducing agents.

    Substitution: Substitution reactions are common, especially in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Asn-amc tfa is unique due to its specific structure, which includes a trifluoroacetate group. This group enhances its stability and reactivity, making it particularly useful in peptide synthesis and research applications.

Properties

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4.C2HF3O2/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18;3-2(4,5)1(6)7/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20);(H,6,7)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIWCIJNFHPHDB-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718691
Record name Trifluoroacetic acid--N~1~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115047-90-0
Record name Trifluoroacetic acid--N~1~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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